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Compound of Interest

Compound Name: azetidin-3-yl 2,2,2-trichloroacetate

Cat. No.: B1372920 Get Quote

An In-depth Technical Guide to the Chemical Properties of Azetidin-3-yl 2,2,2-
trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for azetidin-3-yl 2,2,2-trichloroacetate is not readily

available in public literature. This guide is a compilation of predicted properties and expected

chemical behavior based on the well-established chemistry of its constituent functional groups:

the azetidine ring and the trichloroacetate ester.

Executive Summary
Azetidin-3-yl 2,2,2-trichloroacetate is a small organic molecule featuring a strained four-

membered nitrogen-containing heterocycle, the azetidine ring, esterified with trichloroacetic

acid. The presence of the electron-withdrawing trichloroacetyl group and the inherent ring strain

of the azetidine moiety are expected to govern its chemical reactivity and potential biological

activity. This document provides a predictive overview of its physicochemical properties,

potential synthetic routes, expected reactivity, and hypothetical biological relevance by drawing

analogies from structurally related compounds.

Physicochemical Properties
Quantitative data for the target molecule is sparse. The table below summarizes known

information and provides predicted values based on its structure.
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Property
Value (Predicted or
Known)

Source

CAS Number 1219956-76-9 Public Chemical Databases

Molecular Formula C₅H₆Cl₃NO₂ Public Chemical Databases

Molecular Weight 218.47 g/mol Public Chemical Databases

Appearance
Likely a solid at room

temperature

Inferred from similar

compounds

Melting Point Not available -

Boiling Point Not available -

Solubility
Expected to be soluble in a

range of organic solvents.

Inferred from structural

components

pKa (of azetidine N)

Expected to be lower than

unsubstituted azetidine

(~11.29) due to the inductive

effect of the ester.

Inferred from chemical

principles

Storage Conditions Sealed in dry, 2-8°C Chemical Supplier Data

Predictions are based on computational models and data from analogous structures and

should be confirmed by experimental data.

Synthesis and Experimental Protocols
A plausible synthetic route to azetidin-3-yl 2,2,2-trichloroacetate would involve the

esterification of 3-hydroxyazetidine with a derivative of trichloroacetic acid.

Proposed Synthesis Workflow
The most direct approach is the reaction of a suitable N-protected 3-hydroxyazetidine with

trichloroacetyl chloride, followed by deprotection.
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Step 1: N-Protection

Step 2: Esterification

Step 3: Deprotection

3-Hydroxyazetidine

N-Boc-3-hydroxyazetidine

(Boc)₂O, Base

N-Boc-3-hydroxyazetidine

N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

Base (e.g., Pyridine)

N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

Trichloroacetyl chloride

Azetidin-3-yl 2,2,2-trichloroacetate

Acid (e.g., TFA)

Click to download full resolution via product page

Caption: Proposed synthesis of azetidin-3-yl 2,2,2-trichloroacetate.

Experimental Protocol: Esterification
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Materials: N-Boc-3-hydroxyazetidine, trichloroacetyl chloride, dry pyridine, dry

dichloromethane (DCM).

Procedure:

Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in dry DCM under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add dry pyridine (1.2 equivalents) to the solution.

Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Characterization Protocols
Standard analytical techniques would be employed for structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

confirming the structure.[1][2] Expected ¹H NMR signals would include peaks corresponding

to the azetidine ring protons and the methine proton at the 3-position.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the

ester and the N-H stretch of the azetidine.

Elemental Analysis: To determine the elemental composition.
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Chemical Reactivity
The reactivity of azetidin-3-yl 2,2,2-trichloroacetate is dictated by the interplay of its two main

functional components.

Azetidine Ring Reactivity
The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more

reactive than larger rings like pyrrolidine but more stable than aziridines.[3][4] This strain

energy can be harnessed in various chemical transformations.
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Potential Reactions

Azetidin-3-yl
2,2,2-trichloroacetate

N-Alkylation / N-Acylation

Electrophile

Ring Opening (Acid-catalyzed)

Strong Acid

Ester Hydrolysis

Base / Acid
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Cytokine

Cytokine Receptor

JAK

Activation

STAT3

Phosphorylation

p-STAT3

p-STAT3 Dimer

Dimerization

Nucleus

Translocation

Target Gene
Expression

(e.g., Cyclin D1, c-Myc)

Azetidine-based
Inhibitor

(Hypothetical)

Inhibition of
DNA binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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